molecular formula C17H20N4O B8490561 Acetamide,n-[4-[4-(4-pyridinyl)-1-piperazinyl]phenyl]-

Acetamide,n-[4-[4-(4-pyridinyl)-1-piperazinyl]phenyl]-

Cat. No. B8490561
M. Wt: 296.37 g/mol
InChI Key: BQWDEZPYZHUBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04788196

Procedure details

A solution of 1-(4-aminophenyl)-4-(4-pyridyl)piperazine (0.33 g) in a mixture of dichloromethane (20 ml) and acetic anhydride (1.5 ml) was allowed to stand overnight and then evaporated. The residue was triturated with 50 ml of 10% sodium carbonate solution, and then the mixture was diluted to 100 ml with water and extracted several times with chloroform. The combined extracts were dried over sodium sulphate, evaporated and the residue crystallised from ethanol to give the title compound (0.15 g), m.p. 244°-247° C. Found: C,68.82; H,6.67; N,18.69. C17H20N4O requires: C,68.89; H,6.80; N,18.91%.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>ClCCl>[N:17]1[CH:18]=[CH:19][C:14]([N:11]2[CH2:12][CH2:13][N:8]([C:5]3[CH:4]=[CH:3][C:2]([NH:1][C:20](=[O:22])[CH3:21])=[CH:7][CH:6]=3)[CH2:9][CH2:10]2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C1=CC=NC=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 50 ml of 10% sodium carbonate solution
ADDITION
Type
ADDITION
Details
the mixture was diluted to 100 ml with water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallised from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.